molecular formula C22H19ClN4O2 B2425504 2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide CAS No. 946322-87-8

2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

Cat. No. B2425504
M. Wt: 406.87
InChI Key: DSWPGTJXKWMBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has a chlorophenyl group, a methoxyimidazopyridazine group, and a methylphenylacetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as imidazo[1,2-a]pyridines, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyridazine ring is a fused ring system that is part of many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

Compounds similar to the one , particularly those with chloroacetamide structures, have been extensively studied for their use as herbicides and their metabolic pathways in various organisms. For example, chloroacetamides like acetochlor and alachlor are used to control annual grasses and broad-leaved weeds in a variety of crops. These compounds undergo complex metabolic processes in organisms, involving cytochrome P450 isoforms, which might provide insights into the environmental and toxicological aspects of related chemicals (Coleman et al., 2000).

Antimicrobial Applications

Derivatives of chlorophenyl and acetamide, similar to the compound of interest, have shown promise in antimicrobial applications. Compounds like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and shown moderate activity against bacterial and fungal strains, suggesting potential research directions for related compounds in combating microbial infections (Sah et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential as a pharmaceutical compound, given the bioactivity of similar compounds .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-14-3-6-16(19-13-27-20(24-19)9-10-22(26-27)29-2)12-18(14)25-21(28)11-15-4-7-17(23)8-5-15/h3-10,12-13H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWPGTJXKWMBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

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